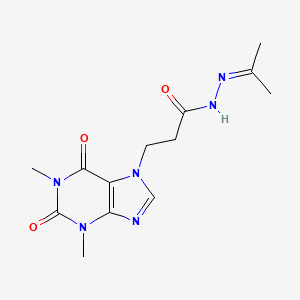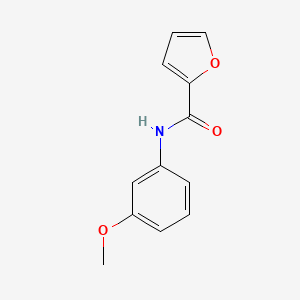![molecular formula C22H20N4O3S2 B11637615 2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11637615.png)
2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and quinoline intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various amines, nitriles, and thiols, along with catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would yield corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylsulfanyl-butanoic acid: A simpler compound with similar functional groups.
2-amino-4-(methylsulfanyl)butanoic acid: Another related compound with a similar structure.
Uniqueness
What sets 2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile apart is its complex structure, which combines multiple functional groups in a single molecule
Properties
Molecular Formula |
C22H20N4O3S2 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-amino-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20N4O3S2/c1-12-10-13(22(30-2)31-12)19-14(11-23)21(24)25(17-8-5-9-18(27)20(17)19)15-6-3-4-7-16(15)26(28)29/h3-4,6-7,10,19H,5,8-9,24H2,1-2H3 |
InChI Key |
STUPGHQKDROREX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(pentylsulfanyl)-3-(prop-2-en-1-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11637546.png)
![4-[4-(Dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11637549.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}benzamide](/img/structure/B11637550.png)
![3-benzyl-5-cyclohexyl-5-methyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11637552.png)
![2-Amino-1-(4-chlorophenyl)-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11637563.png)
![5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B11637570.png)

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11637581.png)
![5-({4-[3-(Diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B11637585.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11637588.png)

![3-amino-N-(4-ethylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11637599.png)
![N-{3-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide](/img/structure/B11637607.png)

